

Technical Guide: Properties, Synthesis, and Applications of Bromo-Fluoro-Substituted Aryl Azides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Azido-4-bromo-2-fluorobenzene*

Cat. No.: *B1517784*

[Get Quote](#)

Disclaimer: This technical guide focuses on 2-Azido-1-bromo-4-fluorobenzene (CAS No. 909274-50-6), an isomer of the requested compound **1-Azido-4-bromo-2-fluorobenzene**. Extensive searches for specific technical data, including a unique CAS number, for **1-Azido-4-bromo-2-fluorobenzene** did not yield definitive results. The information presented herein for the 2-azido isomer is based on available data for structurally related compounds and established synthetic methodologies for aryl azides. Researchers should exercise due diligence in verifying the specific properties and optimal reaction conditions for their target molecule.

Introduction

Aryl azides are a class of organic compounds that have garnered significant interest in chemical biology and drug development. Their utility primarily stems from their ability to serve as photoaffinity labels, which upon photoactivation, form highly reactive nitrene intermediates capable of forming covalent bonds with nearby molecules. This property makes them invaluable tools for identifying and characterizing the binding sites of ligands on proteins and other biological macromolecules.

The incorporation of fluorine atoms into the aryl ring of these azides can significantly influence their chemical properties. The high electronegativity of fluorine can affect the stability and reactivity of the azide and the resulting nitrene, potentially leading to more efficient and specific labeling. This guide provides an overview of the available data, a putative synthetic route, and

potential applications for 2-Azido-1-bromo-4-fluorobenzene, a representative member of this class of compounds.

Physicochemical Properties

Quantitative data for 2-Azido-1-bromo-4-fluorobenzene is limited. The following table summarizes the available information.

Property	Value	Source
CAS Number	909274-50-6	Sigma-Aldrich
Molecular Formula	$C_6H_3BrFN_3$	Calculated
Molecular Weight	216.01 g/mol	Sigma-Aldrich
InChI Key	IGDQOIBCFYWRBZ- UHFFFAOYSA-N	Sigma-Aldrich

Note: Properties such as melting point, boiling point, and spectral data are not readily available in the public domain and would need to be determined experimentally.

Synthesis of 2-Azido-1-bromo-4-fluorobenzene

The synthesis of 2-Azido-1-bromo-4-fluorobenzene can be approached through the diazotization of the corresponding aniline, 2-Bromo-4-fluoroaniline, followed by azidation. The necessary starting aniline can be synthesized from commercially available precursors.

Synthesis of the Precursor: 2-Bromo-4-fluoroaniline

A common method for the synthesis of 2-Bromo-4-fluoroaniline is the bromination of 4-fluoroaniline.

Experimental Protocol: Synthesis of 2-Bromo-4-fluoroaniline[1][2]

- Materials:
 - 4-fluoroaniline

- N-bromosuccinimide (NBS)
- N,N-dimethylformamide (DMF)
- Dichloromethane (CH₂Cl₂)
- Ethyl acetate
- n-hexane
- Silica gel for column chromatography

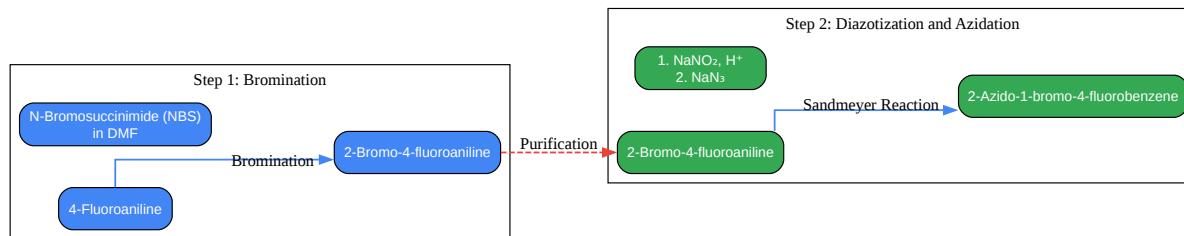
- Procedure:
 - Dissolve 4-fluoroaniline (1.0 equivalent) in DMF in a two-necked flask equipped with a magnetic stirrer.
 - Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in DMF dropwise to the stirred solution of 4-fluoroaniline.
 - Monitor the reaction to completion using thin-layer chromatography (TLC).
 - Upon completion, perform an aqueous work-up and extract the product with dichloromethane.
 - Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield 2-bromo-4-fluoroaniline.

Synthesis of 2-Azido-1-bromo-4-fluorobenzene

The conversion of 2-Bromo-4-fluoroaniline to the corresponding aryl azide is typically achieved through a Sandmeyer-type reaction.

Experimental Protocol: Diazotization and Azidation of 2-Bromo-4-fluoroaniline

- Materials:
 - 2-Bromo-4-fluoroaniline


- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
- Sodium nitrite (NaNO₂)
- Sodium azide (NaN₃)
- Deionized water
- Diethyl ether or Ethyl acetate
- Sodium sulfate (Na₂SO₄)

- Procedure:
 - Dissolve 2-Bromo-4-fluoroaniline (1.0 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a flask cooled in an ice bath (0-5 °C).
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 equivalents) dropwise to the aniline solution while maintaining the temperature between 0 and 5 °C. Stir vigorously during the addition.
 - After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
 - In a separate flask, dissolve sodium azide (1.2-1.5 equivalents) in deionized water and cool the solution in an ice bath.
 - Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during this addition.
 - After the nitrogen evolution ceases, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
 - Extract the product from the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
 - Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

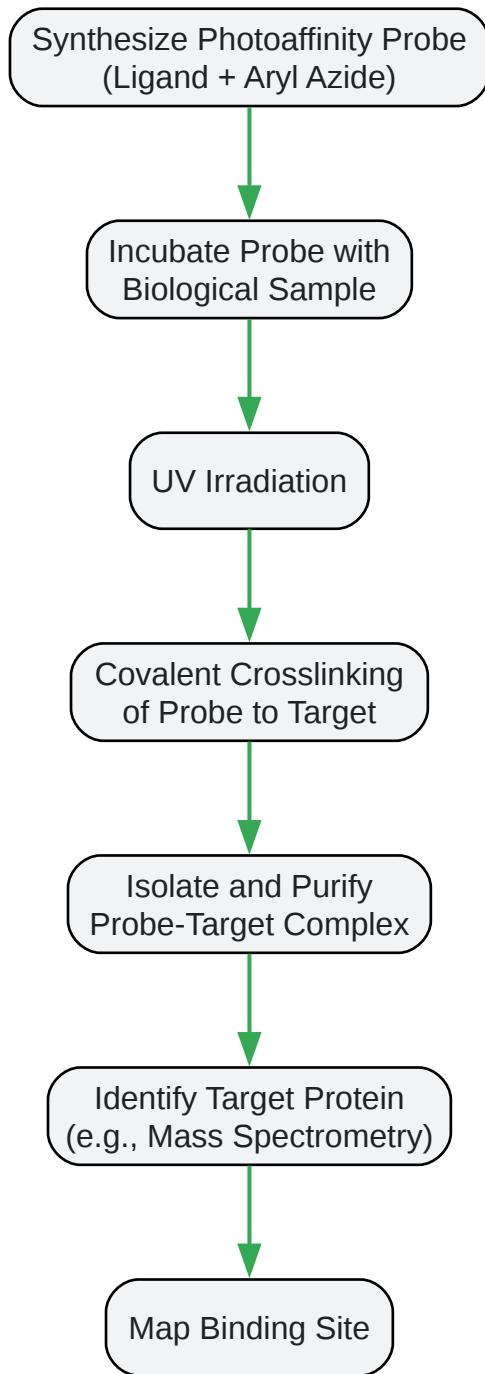
- Remove the solvent under reduced pressure to obtain the crude 2-Azido-1-bromo-4-fluorobenzene. Further purification can be achieved by column chromatography if necessary.

Experimental Workflows and Diagrams

The synthesis of 2-Azido-1-bromo-4-fluorobenzene can be visualized as a two-step process.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 2-Azido-1-bromo-4-fluorobenzene.


Applications in Drug Development and Research

Halogenated aryl azides, such as 2-Azido-1-bromo-4-fluorobenzene, are valuable tools in drug discovery and chemical biology, primarily due to their application as photoaffinity labels.

- Target Identification and Validation:** These compounds can be incorporated into a ligand or drug candidate. Upon binding to its biological target (e.g., a receptor or enzyme), photoactivation with UV light generates a reactive nitrene that forms a covalent bond with the target protein. This allows for the identification and subsequent characterization of the target protein.

- **Binding Site Mapping:** By covalently labeling the binding site, researchers can use techniques such as mass spectrometry to identify the specific amino acid residues involved in ligand binding. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective drugs.
- **Fluorine's Role:** The presence of a fluorine atom can enhance the properties of the photoaffinity label. Fluorination can increase the stability of the precursor azide and influence the reactivity of the photogenerated nitrene. Specifically, ortho-fluorine substituents have been shown to retard the undesirable ring expansion of the singlet nitrene, thereby favoring the desired intermolecular insertion reactions.[\[3\]](#)[\[4\]](#)

The logical workflow for a photoaffinity labeling experiment is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for a photoaffinity labeling experiment.

Conclusion

While specific data for **1-Azido-4-bromo-2-fluorobenzene** is not readily available, its isomer, 2-Azido-1-bromo-4-fluorobenzene, serves as a representative of a valuable class of chemical

tools. The synthetic routes to such compounds are well-established, proceeding through the corresponding anilines. The unique properties of fluorinated aryl azides make them highly effective photoaffinity labels, with significant applications in target identification, validation, and binding site mapping in the field of drug development. Further experimental characterization of these molecules will undoubtedly expand their utility for researchers and scientists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Bromo-4-fluoroaniline | 1003-98-1 [chemicalbook.com]
- 3. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Guide: Properties, Synthesis, and Applications of Bromo-Fluoro-Substituted Aryl Azides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1517784#cas-number-for-1-azido-4-bromo-2-fluorobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com